4-Bromobenzyl carbamimidothioate hydrobromide
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Overview
Description
S-(4-Bromobenzyl)isothiourea hydrobromide is a chemical compound belonging to the class of isothioureas. These compounds are characterized by the presence of an isothiourea group, which is known for its high basicity and amphiphilic nature. At physiological pH, isothioureas exist in a protonated form, which is significant for their biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Bromobenzyl)isothiourea hydrobromide typically involves the reaction of 4-bromobenzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated as a hydrobromide salt .
Industrial Production Methods
Industrial production methods for S-(4-Bromobenzyl)isothiourea hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(4-Bromobenzyl)isothiourea hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isothiourea group can participate in redox reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl isothioureas.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isothiourea group.
Scientific Research Applications
S-(4-Bromobenzyl)isothiourea hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of S-(4-Bromobenzyl)isothiourea hydrobromide involves its interaction with specific molecular targets. One of the primary targets is nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound inhibits the activity of this enzyme by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where nitric oxide plays a detrimental role .
Comparison with Similar Compounds
Similar Compounds
- S-(2,4-Dinitrobenzyl)isothiourea hydrochloride
- S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromide
- S-(3,4-Dichlorobenzyl)isothiourea hydrochloride
Uniqueness
S-(4-Bromobenzyl)isothiourea hydrobromide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to other isothiourea derivatives, it has shown significant inhibitory activity against nitric oxide synthase and antimicrobial properties .
Properties
IUPAC Name |
(4-bromophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCIGUUXGYEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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